3,5-Dinitrotoluene

Description

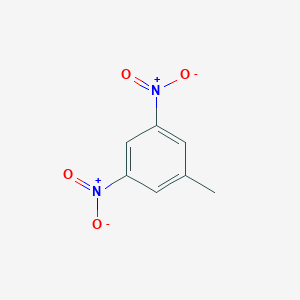

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIFULUFLANOCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210803 | |

| Record name | 3,5-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Sublimes, Boiling point = 315 °C /extrapolated from vapor pressure data/ | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

404 °F | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/447 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Soluble in benzene, ethyl ether, ethanol, chloroform, carbon disulfide | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2772 at 111 °C, 1.32 | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/447 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

4.05X10-4 mm Hg at 25 °C | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow orthrhombic needles from acetic acid, Yellowish, reddish needles from acetic acid | |

CAS No. |

618-85-9 | |

| Record name | 3,5-Dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B651857LG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/447 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

93 °C | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Guide: Physical Characteristics of 3,5-Dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 3,5-Dinitrotoluene (3,5-DNT). The information is presented to support research, development, and safety protocols involving this compound. All quantitative data is summarized for clarity, and detailed experimental methodologies for key physical properties are provided.

Core Physical Properties of this compound

This compound is an organic compound with the chemical formula C₇H₆N₂O₄. It presents as yellow rhombic needles or an orange-yellow crystalline solid with a characteristic odor.[1][2][3] This compound is a key intermediate in the production of explosives and other chemical compounds.[4]

Quantitative Physical Data

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₇H₆N₂O₄ | [4][5] |

| Molecular Weight | 182.13 g/mol | [5][6] |

| Melting Point | 93 °C (199.4 °F) | [1][3][6][7] |

| Boiling Point | Sublimes; 307.5 - 308 °C at 760 mmHg | [1][3][5] |

| Density | 1.2772 g/cm³ at 11 °C; 1.407 g/cm³ | [1][3][5] |

| Appearance | Yellow rhombic needles from acetic acid | [1][2] |

| Solubility | Soluble in benzene, chloroform, diethyl ether, and ethanol.[1][2][8] Insoluble in water.[4] | [1][2][4][8] |

| Flash Point | 152.6 - 206.7 °C (306.7 - 404 °F) | [5][6][9] |

| Vapor Pressure | 4.05 x 10⁻⁴ mmHg at 25 °C | [3][6] |

| Octanol (B41247)/Water Partition Coefficient (log P) | 2.18 - 2.28 | [1][3] |

| CAS Number | 618-85-9 | [5][9][10] |

Experimental Protocols for Determination of Physical Characteristics

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of an organic solid can be determined by introducing a small, finely powdered sample into a capillary tube.[7][9] This tube is then attached to a thermometer and heated in a controlled manner using a heating bath or a melting point apparatus.[7][9] The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[7][9] For an accurate determination, a slow and uniform heating rate of approximately 1-2°C per minute is crucial, especially near the expected melting point.[9]

Boiling Point Determination for Subliming Compounds

For a substance like this compound that sublimes, the boiling point is determined by observing the temperature at which its vapor pressure equals the atmospheric pressure.[11] A common method involves placing a small amount of the liquid in a small test tube with an inverted capillary tube.[12] The setup is heated, and a continuous stream of bubbles will emerge from the capillary tube as the liquid boils.[12] The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[12]

Density Determination of a Solid

The density of a solid can be determined using the principle of fluid displacement. A known mass of the solid is gently placed into a graduated cylinder containing a known volume of a liquid in which the solid is insoluble (e.g., water for insoluble compounds).[13][14] The increase in the liquid volume is equal to the volume of the solid.[14] The density is then calculated by dividing the mass of the solid by its determined volume.[13][14]

Solubility Determination

To determine the solubility of this compound in various solvents, a small, weighed amount of the compound is added to a test tube.[15] A measured volume of the solvent is then added incrementally, and the mixture is shaken vigorously after each addition.[15] The process is repeated until the solid is completely dissolved.[15] The total volume of solvent required to dissolve the known mass of the solute provides a measure of its solubility.

Flash Point Determination

The flash point is determined using either an open-cup or a closed-cup method.[1][10] For the closed-cup method (e.g., Pensky-Martens), a sample is heated in a sealed chamber at a controlled rate while being stirred.[3][10] An ignition source is periodically introduced into the vapor space above the liquid.[3] The flash point is the lowest temperature at which the vapors ignite momentarily.[1]

Vapor Pressure Determination

The vapor pressure of a solid can be measured using the Knudsen effusion method.[16][17] This technique involves placing a sample in a high-vacuum chamber and measuring the rate of effusion of the substance's vapor through a small orifice.[16] The vapor pressure is then calculated from this effusion rate and the molecular weight of the substance.[16]

Octanol-Water Partition Coefficient (log P) Determination

The octanol-water partition coefficient is a measure of a compound's lipophilicity and is determined using the shake-flask method.[4][6] A solution of the compound in water is placed in a container with n-octanol. The mixture is shaken to allow for the partitioning of the compound between the two immiscible phases. After equilibration, the concentration of the compound in both the aqueous and octanol phases is measured, typically using spectrophotometry. The partition coefficient (Kow) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a solid organic compound like this compound.

References

- 1. scimed.co.uk [scimed.co.uk]

- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ASTM D92 - Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester - Savant Labs [savantlab.com]

- 6. ira.agroscope.ch [ira.agroscope.ch]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. precisionlubrication.com [precisionlubrication.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. wjec.co.uk [wjec.co.uk]

- 14. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 15. researchgate.net [researchgate.net]

- 16. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 17. Vapor pressure - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3,5-Dinitrotoluene (CAS Number 618-85-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrotoluene (3,5-DNT) is a nitroaromatic compound with the chemical formula C₇H₆N₂O₄.[1][2] It is one of six isomers of dinitrotoluene and is characterized by a toluene (B28343) molecule substituted with two nitro groups at the 3 and 5 positions of the benzene (B151609) ring. While not as commercially prevalent as its 2,4- and 2,6-isomers, 3,5-DNT is of significant interest in various fields of chemical research and development due to its unique chemical properties and potential applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methods, and metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and environmental conditions.

| Property | Value | Source(s) |

| IUPAC Name | 1-methyl-3,5-dinitrobenzene | [1] |

| CAS Number | 618-85-9 | [1][2] |

| Molecular Formula | C₇H₆N₂O₄ | [1][2] |

| Molecular Weight | 182.13 g/mol | [1] |

| Appearance | Yellow rhombic needles | [1][3] |

| Melting Point | 93 °C | [1][4] |

| Boiling Point | Sublimes; 307.5 °C at 760 mmHg | [1][2] |

| Density | 1.407 g/cm³; 1.2772 g/cm³ at 111 °C | [1][2] |

| Vapor Pressure | 4.05 x 10⁻⁴ mm Hg at 25 °C | [1][5] |

| Solubility | Soluble in benzene, chloroform, ether, and ethanol (B145695). | [1][3] |

| LogP (Octanol/Water Partition Coefficient) | 1.98 - 2.28 | [4][6] |

| Flash Point | 152.6 °C (306.7 °F) | [2] |

Synthesis of this compound

The synthesis of this compound is not as straightforward as its other isomers due to the directing effects of the methyl group on the toluene ring. A common laboratory-scale synthesis involves a multi-step process starting from p-toluidine (B81030).

Experimental Protocol: Synthesis from p-Toluidine

This protocol is based on established chemical transformations for the synthesis of this compound.

Step 1: Acetylation of p-Toluidine to form N-acetyl-p-toluidine

-

In a round-bottom flask, dissolve p-toluidine in glacial acetic acid.

-

Slowly add acetic anhydride (B1165640) to the solution while stirring.

-

Heat the reaction mixture under reflux for a specified time to ensure complete acetylation.

-

Pour the cooled reaction mixture into ice-cold water to precipitate the N-acetyl-p-toluidine.

-

Collect the solid product by filtration, wash with cold water, and dry.

Step 2: Nitration of N-acetyl-p-toluidine to form 3,5-dinitro-4-(N-acetyl)-aminotoluene

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated nitric acid (e.g., 90%).

-

Cool the nitric acid in a dry ice-acetone bath.

-

Slowly add N-acetyl-p-toluidine in small portions, ensuring the temperature does not exceed 20°C.

-

After the addition is complete, pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid, which is 3,5-dinitro-4-(N-acetyl)-aminotoluene, by filtration and wash with ice-cold water until acid-free.

Step 3: Deamination of 3,5-dinitro-4-(N-acetyl)-aminotoluene to form this compound

-

The acetylamino group is first hydrolyzed back to an amino group. This can be achieved by heating with an acid or base.

-

The resulting 3,5-dinitro-4-aminotoluene is then deaminated. This is a two-step process:

-

Diazotization: Dissolve the amine in a mixture of ethanol and concentrated sulfuric acid and cool to below 10°C. Slowly add a solution of sodium nitrite (B80452) in water while maintaining the low temperature to form the diazonium salt.

-

Deamination: Gently warm the solution. The diazonium group is replaced by a hydrogen atom, releasing nitrogen gas and forming this compound.

-

-

The crude this compound can be purified by steam distillation followed by recrystallization from a suitable solvent like acetic acid.

References

- 1. This compound | C7H6N2O4 | CID 12067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:618-85-9 | Chemsrc [chemsrc.com]

- 3. This compound | 618-85-9 [chemicalbook.com]

- 4. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and this compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | SIELC Technologies [sielc.com]

Solubility of 3,5-Dinitrotoluene in Organic Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of 3,5-Dinitrotoluene (3,5-DNT) in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document compiles available quantitative and qualitative solubility data, details a standardized experimental protocol for solubility determination, and presents a visual workflow of the experimental procedure.

Quantitative Solubility Data

| Solvent | Solubility (g/kg of solvent) at 15 °C |

| Ethyl Acetate | 579.3 |

| Acetone | 819 |

| Methanol | 50.1 |

| Ethanol (96%) | 19.2 |

| Ethanol (100%) | 30.4 |

| Benzene | 606.4 |

| Chloroform (Trichloromethane) | 650.8 |

| Carbon Tetrachloride | 24.3 |

| Carbon Disulfide | 23.1 |

| Toluene | 454.7 |

| Pyridine | 768.1 |

Data sourced from the OECD SIDS assessment for Dinitrotoluene (isomers mixture)[2]

Qualitative Solubility Information

Multiple sources confirm the qualitative solubility of this compound in a range of common organic solvents. It is described as being soluble in:

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This protocol is based on the principles of the widely used shake-flask method, which is a standard approach for solubility measurements.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that saturation is reached.

-

Place the container in a constant temperature shaker bath set to the desired experimental temperature.

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to allow for equilibrium to be established between the dissolved and undissolved solute. A minimum of 24 to 48 hours is generally recommended, but the optimal time should be determined experimentally.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step to prevent changes in solubility.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm pore size) that is compatible with the solvent to remove any undissolved solid particles. The filtration step should be performed quickly to minimize any temperature fluctuations.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Data Reporting:

The final report should include the determined solubility value, the specific organic solvent used, the experimental temperature, the analytical method employed, and any observations made during the experiment.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in an organic solvent.

References

- 1. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and this compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. This compound | C7H6N2O4 | CID 12067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 618-85-9 [chemicalbook.com]

Thermal Stability and Decomposition of 3,5-Dinitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and decomposition of 3,5-Dinitrotoluene (3,5-DNT). 3,5-DNT is a nitroaromatic compound and one of the six isomers of dinitrotoluene. While it is a less common isomer compared to 2,4-DNT and 2,6-DNT, its thermal behavior is of significant interest in the fields of energetic materials, chemical synthesis, and safety engineering. This document summarizes key physicochemical properties, details thermal analysis data, outlines experimental protocols for characterization, and presents a proposed decomposition pathway based on available literature.

Introduction

This compound (3,5-DNT) is a yellow crystalline solid with the chemical formula C₇H₆N₂O₄.[1] It is an isomer of dinitrotoluene and is typically found as a minor component in technical grade dinitrotoluene mixtures used in the production of toluene (B28343) diisocyanate and explosives.[2] Understanding the thermal stability and decomposition characteristics of 3,5-DNT is crucial for ensuring safe handling, storage, and transportation, as well as for predicting its behavior under various thermal stresses. This guide aims to consolidate the available technical information on the thermal properties and decomposition mechanisms of 3,5-DNT.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under different environmental and experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₄ | [1] |

| Molecular Weight | 182.13 g/mol | [1] |

| Appearance | Yellow rhombic needles | [3] |

| Melting Point | 93 °C | [1] |

| Boiling Point | Sublimes | [1] |

| Density | 1.407 g/cm³ | [4] |

| Flash Point | 152.6 °C | [4] |

| Solubility | Soluble in benzene, chloroform, ether, and ethanol | [3] |

Thermal Stability and Decomposition Analysis

The thermal stability of 3,5-DNT is a critical parameter for its safe handling and application. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for characterizing its decomposition behavior. While specific experimental DSC and TGA data for pure 3,5-DNT are limited in the public literature, general trends for dinitrotoluene isomers can be discussed.

Studies on dinitrotoluene (DNT) isomers indicate that their thermal stability is influenced by the position of the nitro groups on the toluene ring. The onset temperature of decomposition for DNT is generally higher than that of trinitrotoluene (TNT).[5] Upon heating, 3,5-DNT, like other nitroaromatic compounds, undergoes exothermic decomposition, emitting toxic fumes of nitrogen oxides.[1]

Initial studies on the thermal decomposition of DNT isomers at elevated temperatures (up to 480 K) suggest that they can undergo aggregation to form macromolecular substances.[6] Mass spectra of thermally conditioned DNT isomers show signals at high m/z values, such as 688, 1063, 1137, and 1211, indicating the formation of larger molecules.[6]

A generic decomposition reaction for dinitrotoluene is reported with a standard enthalpy of decomposition of -901.5 kJ/mol.[7]

C₇H₆N₂O₄(s) → N₂(g) + 3H₂O(l) + CO(g) + 6C(s, graphite) [7]

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on the thermal stability and decomposition of 3,5-DNT. Below are representative methodologies for key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For an energetic material like 3,5-DNT, DSC can determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of the 3,5-DNT sample (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated copper pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically in the range of 5-20 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a temperature beyond its decomposition point, for example, up to 400 °C.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature of the exothermic decomposition peak, the temperature of the peak maximum, and the integrated area of the peak, which corresponds to the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature range and to quantify mass loss during decomposition.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A small amount of the 3,5-DNT sample (typically 5-10 mg) is placed in an open ceramic or platinum pan.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature through its decomposition range, for example, up to 600 °C.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperature at which mass loss begins, the temperature of the maximum rate of mass loss, and the total mass lost during decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

-

Apparatus: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: A very small amount of 3,5-DNT (microgram range) is placed in a pyrolysis sample holder.

-

Experimental Conditions:

-

Pyrolysis Temperature: The sample is rapidly heated to a specific temperature, for example, 600 °C, and held for a short period (e.g., 15 seconds).

-

GC Separation: The pyrolysis products are swept into the GC column (e.g., a DB-5MS column) and separated using a temperature program (e.g., starting at 50 °C and ramping to 280 °C).

-

MS Detection: The separated components are ionized (typically by electron ionization) and detected by the mass spectrometer, which records their mass spectra.

-

-

Data Analysis: The mass spectra of the separated pyrolysis products are compared with spectral libraries (e.g., NIST) to identify the chemical structures of the decomposition fragments.

Proposed Decomposition Pathway

The thermal decomposition of nitroaromatic compounds is complex and can proceed through multiple pathways simultaneously. For dinitrotoluene isomers, the primary decomposition mechanisms are believed to involve:

-

C-NO₂ Homolysis: The cleavage of the bond between the aromatic ring and a nitro group, leading to the formation of a dinitrotolyl radical and a nitrogen dioxide radical (•NO₂).

-

Intramolecular Hydrogen Abstraction: A hydrogen atom from the methyl group is abstracted by an oxygen atom of a nitro group, leading to the formation of an aci-nitro intermediate. This can be followed by further rearrangements and fragmentation.

-

Nitro-Nitrite Isomerization: A nitro group (-NO₂) rearranges to a nitrite (B80452) group (-ONO), which can then undergo homolytic cleavage of the O-NO bond to release a nitric oxide radical (•NO).

Based on studies of related nitroaromatic compounds, a plausible initial decomposition pathway for 3,5-DNT is proposed to be the homolytic cleavage of a C-NO₂ bond, as this is a common initial step in the decomposition of many energetic materials. This would be followed by a cascade of further reactions of the resulting radical species. The absence of a nitro group in the ortho position to the methyl group in 3,5-DNT may influence the propensity for intramolecular hydrogen abstraction compared to other DNT isomers like 2,4-DNT and 2,6-DNT.

Conclusion

This technical guide has summarized the available information on the thermal stability and decomposition of this compound. While general physicochemical properties are known, there is a notable lack of specific experimental data from thermal analysis techniques like DSC and TGA for this particular isomer. The proposed decomposition pathway is based on the established mechanisms for related nitroaromatic compounds. Further experimental work, particularly Py-GC-MS analysis to identify decomposition products and kinetic studies to determine activation energies, is necessary for a more complete understanding of the thermal behavior of 3,5-DNT. Such data would be invaluable for improving safety protocols and for the development of advanced energetic materials and chemical processes.

References

- 1. This compound | C7H6N2O4 | CID 12067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 3. scholars.huji.ac.il [scholars.huji.ac.il]

- 4. This compound | CAS#:618-85-9 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solved The standard enthalpy of decomposition of | Chegg.com [chegg.com]

The Historical Synthesis of 3,5-Dinitrotoluene: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context surrounding the first documented synthesis of 3,5-dinitrotoluene (3,5-DNT). While the more common isomers, 2,4-DNT and 2,6-DNT, were typical byproducts of direct toluene (B28343) nitration in the 19th century, the synthesis of the 3,5-isomer required a more targeted approach. This document provides a detailed account of the early synthetic methodology, physical and chemical properties as understood in the late 19th and early 20th centuries, and the scientific landscape in which this compound was first described.

Historical Context: The Rise of Nitroaromatics

The mid-to-late 19th century was a period of intense investigation into the nitration of aromatic compounds, largely driven by the burgeoning dye industry and the development of new explosives. While Joseph Wilbrand is credited with the first synthesis of trinitrotoluene (TNT) in 1863, his work, and that of his contemporaries, primarily focused on the isomers produced through the direct nitration of toluene.[1][2] This process overwhelmingly yields the 2,4- and 2,6-dinitrotoluene (B127279) isomers due to the directing effects of the methyl group on the aromatic ring. The 3,5-isomer is not a significant product of this direct nitration pathway, which explains its more obscure history and the necessity for a dedicated synthetic route for its isolation.

The first documented synthesis of this compound is attributed to W. Staedel in 1883, as published in Justus Liebigs Annalen der Chemie. Staedel's work demonstrated a multi-step synthesis starting from p-toluidine, a common derivative of toluene. This indirect approach was necessary to overcome the regiochemical constraints of direct electrophilic aromatic substitution on toluene.

Physicochemical Properties of this compound

Early investigations into this compound established its fundamental physical and chemical characteristics. These properties distinguished it from its more common isomers and were crucial for its identification and purification.

| Property | Observed Value (Historical Data) |

| Appearance | Yellow rhombic needles (crystallized from acetic acid) |

| Melting Point | 93 °C |

| Boiling Point | Sublimes |

| Solubility | Soluble in benzene, chloroform, ether, and ethanol (B145695). |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol |

Experimental Protocols: The Staedel Synthesis (1883)

The following experimental protocol is a detailed interpretation of the multi-step synthesis of this compound as described by W. Staedel in his 1883 publication. This process involves the protection of an amino group, subsequent nitration, and finally, deprotection to yield the desired product.

Step 1: Acetylation of p-Toluidine

-

Reactants: p-Toluidine, Acetic Anhydride.

-

Procedure: p-Toluidine is reacted with a slight excess of acetic anhydride. The mixture is gently warmed to initiate the reaction. The reaction is typically complete when a clear, homogeneous solution is formed, which solidifies upon cooling.

-

Purification: The resulting crude p-acetyltoluidide is purified by recrystallization from ethanol or water to yield white, crystalline needles.

Step 2: Nitration of p-Acetyltoluidide

-

Reactants: p-Acetyltoluidide, Fuming Nitric Acid, Concentrated Sulfuric Acid.

-

Procedure: The purified p-acetyltoluidide is slowly added to a cooled mixture of fuming nitric acid and concentrated sulfuric acid (a nitrating mixture). The temperature of the reaction is carefully controlled and maintained at a low temperature (typically below 10 °C) to prevent side reactions and decomposition. The reaction mixture is stirred for a specified period to ensure complete dinitration.

-

Work-up: The reaction mixture is then poured onto crushed ice, which causes the precipitation of the crude 3,5-dinitro-4-acetyl-p-toluidide.

-

Purification: The solid product is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization, often from acetic acid.

Step 3: Deamidation of 3,5-Dinitro-4-acetyl-p-toluidide

-

Reactants: 3,5-Dinitro-4-acetyl-p-toluidide, Aqueous Ammonia, Ethanol.

-

Procedure: The purified 3,5-dinitro-4-acetyl-p-toluidide is suspended in a mixture of ethanol and aqueous ammonia. The mixture is heated under reflux in a water bath at a temperature of 80-100 °C. The acetyl group is cleaved through hydrolysis under these basic conditions.

-

Work-up: After the reaction is complete, the mixture is cooled. The this compound product, being less soluble in the aqueous ethanol, precipitates out.

-

Purification: The precipitated this compound is collected by filtration, washed with water, and then purified by recrystallization from acetic acid to yield yellow rhombic needles.

Synthesis Pathway

Caption: The multi-step synthesis of this compound as described by W. Staedel in 1883.

References

Isomeric Purity of 3,5-Dinitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isomeric purity of 3,5-dinitrotoluene (3,5-DNT). It covers the synthetic pathways that lead to the formation of various dinitrotoluene isomers, detailed experimental protocols for both the synthesis of 3,5-DNT and its analytical determination, and quantitative data on the typical isomeric composition of dinitrotoluene mixtures. This document is intended to be a comprehensive resource for professionals working in fields where the precise isomeric content of dinitrotoluene is of critical importance.

Introduction to Dinitrotoluene Isomers

Dinitrotoluene (DNT) exists as six possible isomers, with their prevalence largely dependent on the synthetic route employed. In commercial applications, technical grade DNT is predominantly a mixture of 2,4-dinitrotoluene (B133949) (approximately 80%) and 2,6-dinitrotoluene (B127279) (approximately 20%). The remaining isomers, including 2,3-DNT, 2,5-DNT, 3,4-DNT, and 3,5-DNT, are typically present in much smaller quantities, often collectively constituting less than 5% of the mixture. The specific isomer of interest, this compound, is generally found as a trace impurity in the production of other DNT isomers and trinitrotoluene (TNT), with concentrations as low as 0.01%.

The isomeric purity of DNT is a critical parameter in various applications, including the synthesis of pharmaceuticals, dyes, and explosives. Each isomer possesses distinct physical and chemical properties, which can significantly influence the outcome of subsequent reactions and the performance of the final product.

Synthesis of this compound and the Formation of Isomeric Impurities

The synthesis of dinitrotoluene isomers is typically achieved through the nitration of toluene (B28343) or mononitrotoluene. The directing effects of the methyl group (ortho- and para-directing) and the first nitro group (meta-directing) on the aromatic ring heavily influence the final isomer distribution.

The direct dinitration of toluene primarily yields 2,4-DNT and 2,6-DNT. The formation of 3,5-DNT through this method is not favored due to the directing effects of the methyl group. Therefore, specific synthetic strategies are required to produce 3,5-DNT with higher purity.

A viable synthetic route to this compound involves a multi-step process starting from a precursor that directs nitration to the desired positions. One such method is the synthesis from p-toluidine.

During the nitration steps of various DNT syntheses, the formation of other isomers is always a possibility. The precise control of reaction conditions, such as temperature and the concentration of nitrating agents, is crucial to maximize the yield of the desired isomer and minimize the formation of impurities.

Experimental Protocols

Synthesis of this compound from N-Acetyl-p-toluidine

This protocol is adapted from the method described by Paré and Bélanger (1980).

Step 1: Synthesis of 3,5-Dinitro-4-(N-acetyl)aminotoluene

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 1.0 L of 90% nitric acid.

-

Cool the nitric acid in a dry ice-acetone bath.

-

Slowly add 104.5 g (0.70 mole) of N-acetyl-p-toluidine in small portions, ensuring the reaction temperature does not exceed 20°C.

-

After the addition is complete, pour the reaction mixture onto approximately 1000 mL of crushed ice.

-

Collect the precipitated solid by filtration and wash with ice-cold water until the washings are acid-free.

-

The resulting product is 3,5-dinitro-4-(N-acetyl)aminotoluene.

Step 2: Synthesis of 3,5-Dinitro-4-aminotoluene

-

Prepare a solution of 70% (v/v) sulfuric acid in water.

-

Add the 3,5-dinitro-4-(N-acetyl)aminotoluene from the previous step to the sulfuric acid solution.

-

Heat the mixture under reflux for 30 minutes.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium carbonate solution.

-

Collect the precipitated 3,5-dinitro-4-aminotoluene by filtration.

Step 3: Synthesis of this compound

-

Dissolve the 3,5-dinitro-4-aminotoluene in ethanol.

-

Add concentrated sulfuric acid to the solution.

-

Cool the mixture to below 10°C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) in water while maintaining the temperature below 10°C to form the diazonium salt.

-

After the addition is complete, allow the reaction to proceed for a short period.

-

Gently warm the solution to effect the replacement of the diazonium group with hydrogen through reduction by ethanol.

-

The this compound can then be isolated by distillation or recrystallization.

Analytical Method for Isomeric Purity Determination by Gas Chromatography (GC-FID)

This protocol provides a general framework for the analysis of dinitrotoluene isomers.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for the separation of nitroaromatic compounds (e.g., a mid-polarity column like a 14% cyanopropylphenyl polysiloxane).

Chromatographic Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 70°C at 5°C/min.

-

Ramp 2: Increase to 250°C at 25°C/min.

-

Final hold: Maintain at 250°C for a sufficient time to elute all isomers (e.g., 15 minutes).

-

-

Injection Volume: 1 µL

-

Split Ratio: 1:250

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent (e.g., acetone (B3395972) or dichloromethane) to a final concentration of 1 mg/mL.

-

If necessary, filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Identify the peaks corresponding to the different DNT isomers based on their retention times, which should be established using certified reference standards for each isomer.

-

The isomeric purity of 3,5-DNT is calculated based on the relative peak areas of all detected DNT isomers.

Quantitative Data on Isomeric Purity

The isomeric composition of dinitrotoluene is highly dependent on the manufacturing process. As 3,5-DNT is not the primary isomer in most industrial productions, data on its purity as a final product is scarce. However, its presence as an impurity in other DNT products provides valuable context.

| Isomer | Typical Concentration in Technical Grade DNT (%) | Approximate Maximum Concentration in Crude TNT (%) |

| 2,4-Dinitrotoluene | ~76.5 | 0.50 |

| 2,6-Dinitrotoluene | ~18.8 | 0.25 |

| 2,3-Dinitrotoluene | ~1.5 | 0.05 |

| 2,5-Dinitrotoluene | ~0.7 | 0.10 |

| 3,4-Dinitrotoluene | ~2.4 | 0.10 |

| This compound | ~0.1 | 0.01 |

Data compiled from multiple sources.

It is important to note that a synthesis specifically designed to produce this compound, such as the one described in the experimental protocol, would yield a product with a significantly higher percentage of the desired isomer. The primary impurities in such a synthesis would likely be other dinitrotoluene isomers formed due to incomplete selectivity in the nitration and subsequent reaction steps. The precise quantification of these impurities is essential for quality control and for understanding the potential impact on downstream applications.

Conclusion

The isomeric purity of this compound is a critical factor that necessitates careful control during its synthesis and rigorous analytical characterization. While it is a minor component in common industrial dinitrotoluene mixtures, dedicated synthetic routes can be employed for its production. The use of robust analytical techniques, such as gas chromatography, is indispensable for the accurate determination of its isomeric purity and the identification of any unwanted isomeric byproducts. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to confidently work with and assess the quality of this compound.

An In-depth Technical Guide to the Environmental Fate of 3,5-Dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrotoluene (3,5-DNT) is a nitroaromatic compound that, while less common than its 2,4- and 2,6-isomers, presents a significant environmental concern due to its potential toxicity and persistence. A byproduct of the synthesis of dinitrotoluene isomeric mixtures, 3,5-DNT enters the environment through various waste streams from manufacturing processes.[1] This technical guide provides a comprehensive overview of the environmental fate of 3,5-DNT, detailing its physicochemical properties, transport mechanisms, and degradation pathways. The information is intended to support researchers, scientists, and drug development professionals in understanding and predicting the environmental behavior of this compound.

Physicochemical Properties

The environmental transport and fate of a chemical are largely dictated by its physical and chemical properties. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₄ | [1] |

| Molecular Weight | 182.14 g/mol | [1] |

| Melting Point | 93 °C | |

| Boiling Point | Sublimes | |

| Vapor Pressure | 4.05 x 10⁻⁴ mmHg (at 25 °C) | [1] |

| Water Solubility | 300 mg/L (at 25 °C, calculated) | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.2 (calculated) | [1] |

| Henry's Law Constant | 9.3 x 10⁻⁸ atm-m³/mol (estimated) |

Intermedia Transport

The movement of 3,5-DNT between different environmental compartments—air, water, and soil—is a critical aspect of its environmental fate.

Volatilization

With a low Henry's Law constant, 3,5-DNT is not expected to significantly volatilize from water surfaces.[2] Similarly, volatilization from moist soil surfaces is also considered to be a minor transport pathway.

Soil Sorption and Mobility

The mobility of 3,5-DNT in soil is governed by its sorption to soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting this interaction. Estimated Koc values for this compound suggest it has medium to low mobility in soil.[3] This indicates a potential for leaching into groundwater, a concern for contaminated sites.[3]

| Parameter | Value | Method | Reference |

| Kₒc | 564 | Structure Estimation | [3] |

| Kₒc | 370 | Estimation from Log Kₒw | [3] |

Abiotic Degradation

Abiotic degradation processes, which do not involve biological organisms, play a role in the transformation of 3,5-DNT in the environment.

Photolysis

This compound is susceptible to direct photolysis by sunlight.[3] The rate of photolysis can be influenced by the presence of other substances in the water. For instance, the photolytic half-life of dinitrotoluenes in sunlit natural waters can be as short as 3 to 10 hours.[4] In distilled water, the half-life is longer, around 43 hours.[4]

Hydrolysis

Due to the lack of hydrolyzable functional groups, hydrolysis is not considered an important environmental fate process for 3,5-DNT under typical environmental conditions.[1]

Atmospheric Degradation

In the atmosphere, vapor-phase 3,5-DNT is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction is approximately 92 days.[3]

Biotic Degradation

The microbial transformation of 3,5-DNT is a key process in its ultimate fate in the environment. Both aerobic and anaerobic degradation pathways have been observed, often involving the reduction of the nitro groups.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of 3,5-DNT is often slow and may require the presence of other organic substrates (co-metabolism).[3] One study showed that while 3,5-DNT was not mineralized in pond water alone, co-metabolism occurred with the addition of yeast extract.[3] The degradation pathway for dinitrotoluenes can proceed through oxidation, involving dioxygenase enzymes that lead to the removal of nitro groups and subsequent ring cleavage.[5][6]

Anaerobic Biodegradation

Under anaerobic conditions, the primary degradation pathway for dinitrotoluenes involves the sequential reduction of the nitro groups to amino groups.[7] This process can lead to the formation of aminodinitrotoluenes and diaminonitrotoluenes.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the environmental fate of 3,5-DNT. Below are outlines of typical experimental protocols.

Soil Slurry Biodegradation Study

A soil slurry experiment can be conducted to evaluate the biodegradation potential of 3,5-DNT in a soil-water system.

Objective: To determine the rate and extent of 3,5-DNT biodegradation in a soil slurry under controlled laboratory conditions.

Materials:

-

Contaminated or spiked soil with a known concentration of 3,5-DNT.

-

Sterile water or a defined mineral salts medium.

-

Bioreactors (e.g., flasks, serum bottles).

-

Shaker incubator.

-

Analytical instrumentation (e.g., HPLC, GC-MS).

Procedure:

-

Prepare soil slurries by mixing a known weight of soil with a specific volume of water or mineral salts medium in the bioreactors. A typical soil-to-liquid ratio is 1:5 or 1:10 (w/v).[9]

-

For abiotic controls, sterilize a subset of the slurries (e.g., by autoclaving or adding a chemical sterilant like mercuric chloride).

-

Spike the slurries with a known concentration of 3,5-DNT if using uncontaminated soil.

-

Incubate the bioreactors under controlled conditions (e.g., temperature, shaking speed). For anaerobic studies, purge the headspace with an inert gas like nitrogen.

-

At regular time intervals, collect samples from both the aqueous and soil phases.

-

Extract the samples with an appropriate solvent (e.g., acetonitrile, dichloromethane).[10]

-

Analyze the extracts for the concentration of 3,5-DNT and its potential degradation products using a validated analytical method.

Aqueous Photolysis Study

An aqueous photolysis experiment is designed to measure the rate of degradation of 3,5-DNT in water when exposed to light.

Objective: To determine the photolysis rate constant and half-life of 3,5-DNT in an aqueous solution under simulated or natural sunlight.

Materials:

-

Purified water (e.g., deionized, distilled).

-

Buffer solutions to maintain a constant pH.

-

Quartz or borosilicate glass vessels that are transparent to the light source.

-

A light source (e.g., xenon arc lamp, mercury vapor lamp, or natural sunlight).

-

Radiometer to measure light intensity.

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS).

Procedure:

-

Prepare a stock solution of 3,5-DNT in a water-miscible solvent (e.g., acetonitrile).

-

Prepare the test solutions by adding a small volume of the stock solution to the purified water or buffered solution in the reaction vessels. The final concentration should be environmentally relevant and within the linear range of the analytical method.

-

Prepare dark controls by wrapping identical vessels in aluminum foil to exclude light.

-

Expose the test solutions to the light source under controlled temperature conditions.

-

At specific time intervals, withdraw samples from both the irradiated and dark control vessels.

-

Analyze the samples directly or after extraction to determine the concentration of 3,5-DNT.

-

Calculate the photolysis rate constant and half-life by plotting the natural logarithm of the concentration versus time.

Signaling Pathways and Experimental Workflows

Visual representations of the degradation pathways and experimental workflows can aid in understanding the complex processes involved in the environmental fate of 3,5-DNT.

Caption: Simplified anaerobic biodegradation pathway of 3,5-DNT.

Caption: Workflow for a typical soil slurry biodegradation experiment.

Conclusion

The environmental fate of this compound is a complex interplay of its physicochemical properties and various degradation and transport processes. While it exhibits some persistence, particularly in the absence of light and microbial activity, both photolysis and biodegradation contribute to its transformation in the environment. Understanding these pathways and the factors that influence them is essential for assessing the risks associated with 3,5-DNT contamination and for developing effective remediation strategies. Further research is needed to fully elucidate the specific intermediates of its degradation pathways and to obtain more precise kinetic data under a wider range of environmental conditions.

References

- 1. env.go.jp [env.go.jp]

- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 10. env.go.jp [env.go.jp]

Toxicological Profile of 3,5-Dinitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrotoluene (3,5-DNT) is a nitroaromatic compound used in the synthesis of dyes and explosives.[1][2] While less common than its isomers 2,4-DNT and 2,6-DNT, understanding its toxicological profile is crucial for risk assessment and the development of safety guidelines. This technical guide provides a comprehensive overview of the current knowledge on the toxicity of 3,5-DNT, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity.

Quantitative Toxicological Data

The acute and repeated-dose toxicity of this compound has been evaluated in animal models. The available quantitative data are summarized in the tables below.

Acute Oral Toxicity

Table 1: Acute Oral Toxicity of this compound

| Species | Strain | Sex | LD50 (mg/kg) | Toxic Effects | Reference |

| Rat | Sprague-Dawley | Female | > 2000 | No mortality or signs of systemic toxicity at 2000 mg/kg. | [1][3] |

| Mouse | Not Specified | Not Specified | 607 | Behavioral - somnolence (general depressed activity). | Not specified in provided context |

Repeated-Dose Oral Toxicity (14-Day Study)

A 14-day oral gavage study in male Sprague-Dawley rats identified significant toxicity associated with 3,5-DNT exposure.

Table 2: Effects of 14-Day Oral Exposure to this compound in Male Sprague-Dawley Rats

| Dose (mg/kg/day) | Mortality | Key Findings | Reference |

| 39 | 1/10 | Neurological signs (facial twitching to forelimb paralysis). Decreased testes mass and degenerative histopathological changes. | [4][5] |

| Higher doses | All animals died or were sacrificed moribund | Severe neurotoxicity. | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of toxicological studies. The following sections outline the protocols for key experiments cited in this guide.

Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 423)

The acute oral toxicity of 3,5-DNT was assessed following the Acute Toxic Class Method (OECD Guideline 423).

-

Test Animals: Young adult, healthy, nulliparous, and non-pregnant female Sprague-Dawley rats are used.[3][6] Animals are acclimated to laboratory conditions for at least 5 days before the study.[6]

-

Housing: Animals are housed in groups of three in solid-floor polypropylene (B1209903) cages with wood flakes as bedding.[3] Environmental conditions are maintained at a temperature of 19-25°C, relative humidity of 30-70%, with at least 15 air changes per hour and a 12-hour light/dark cycle.[1]

-

Fasting: Animals are fasted overnight (feed withheld, water ad libitum) prior to administration of the test substance.[3]

-

Dose Administration: this compound is administered as a single oral dose by gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[6]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-dosing.[3]

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.[3]

14-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 407)

This study design provides information on the adverse effects of repeated oral exposure to a substance.

-

Test Animals: Male Sprague-Dawley rats are utilized.[5]

-

Dose Administration: this compound is administered daily for 14 consecutive days via oral gavage.[5]

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Hematology and Clinical Biochemistry: At the termination of the study, blood samples are collected for hematological and clinical chemistry analysis.

-

Pathology: A full necropsy is performed on all animals. Organ weights (including testes, spleen, and liver) are recorded.[5] Tissues are preserved for histopathological examination.[5]

-

Neurological Assessment: Detailed clinical observations are made to detect any neurotoxic effects, such as changes in gait, posture, and the presence of tremors or convulsions.[4][5]

-

Reproductive System Assessment: Testes and epididymides are weighed and examined for gross and histopathological changes.[5]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound is believed to be mediated through several mechanisms, primarily involving metabolic activation and the induction of oxidative stress.

Metabolic Activation

The metabolism of dinitrotoluenes is a critical step in their toxic action. While the specific pathway for 3,5-DNT is not fully elucidated, it is expected to follow a similar route to other DNT isomers.

Neurotoxicity

Exposure to 3,5-DNT has been shown to induce neurotoxic effects, including facial twitching and paralysis of the forelimbs in rats.[4] The underlying mechanism is likely related to the generation of reactive oxygen species (ROS) and the induction of oxidative stress within the central nervous system.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3,5-Dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrotoluene (3,5-DNT) is a nitroaromatic compound and one of the six isomers of dinitrotoluene. While less common than 2,4-DNT and 2,6-DNT, which are primary components in the synthesis of trinitrotoluene (TNT), 3,5-DNT is still encountered as an impurity and a potential environmental contaminant.[1] Its detection is crucial for environmental monitoring, ensuring the purity of chemical intermediates, and for toxicological studies relevant to drug development and public health. This document provides detailed protocols for the primary analytical methods used to detect and quantify 3,5-DNT: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with an overview of electrochemical methods.

Section 1: Sample Preparation and Extraction

Effective sample preparation is critical for accurate quantification of 3,5-DNT, aiming to isolate the analyte from the sample matrix and minimize interference. The choice of method depends on the matrix (e.g., water, soil, biological tissue).

Protocol 1: Extraction from Aqueous Samples (Water)

This protocol is adapted from standard methods for extracting nitroaromatics from water.[2][3]

Methodology:

-

Sample Collection: Collect 1 L of water in a clean glass container.

-

pH Adjustment: If the sample is not for immediate extraction, adjust the pH to < 2 with sulfuric acid to preserve the analytes. Store at 4°C.

-

Solvent Extraction:

-

Transfer the 1 L sample to a 2 L separatory funnel.

-

Add 60 mL of dichloromethane (B109758) (DCM) to the funnel.

-

Shake vigorously for 1-2 minutes, periodically venting to release pressure.

-

Allow the layers to separate for at least 10 minutes.

-

Drain the lower DCM layer into a collection flask.

-

Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining the extracts.

-

-

Drying and Concentration:

-

Pass the combined DCM extract through a drying column containing anhydrous sodium sulfate (B86663) to remove residual water.

-

Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator at a temperature of 60-65°C.

-

Further concentrate to the final volume of 1.0 mL using a gentle stream of nitrogen.

-

-

Reconstitution: The concentrated extract is now ready for analysis by GC-MS. For HPLC analysis, exchange the solvent by adding 1-2 mL of acetonitrile (B52724) and concentrating to 1.0 mL under nitrogen.

Protocol 2: Extraction from Solid Samples (Soil & Sediment)

This protocol utilizes ultrasonic extraction, a common technique for solid matrices.[4][5]

Methodology:

-

Sample Preparation: Weigh 2 g of the soil sample (wet weight) into a glass vial.[5]

-

Solvent Addition: Add 10 mL of acetonitrile to the vial.[4]

-

Ultrasonic Extraction:

-

Place the vial in an ultrasonic bath.

-

Sonicate for 15-18 hours at room temperature.[5]

-

-

Centrifugation & Filtration:

-

Dilution for Analysis:

-

For HPLC analysis, dilute an aliquot of the acetonitrile extract with reagent-grade water. A common dilution is 1 mL of extract with 3-4 mL of water.[5]

-

For GC-MS analysis, the acetonitrile extract can often be injected directly, or a solvent exchange to a more compatible solvent like toluene (B28343) may be performed.

-

Workflow for Sample Preparation

Caption: General workflows for preparing aqueous and solid samples for 3,5-DNT analysis.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for the analysis of nitroaromatic compounds, including 3,5-DNT.[3] The method provides excellent separation of DNT isomers.

Protocol 3: HPLC-UV Analysis of 3,5-DNT

This protocol is based on EPA Method 8330 and common practices for explosive residue analysis.[3][4]

Methodology:

-

Chromatographic System: An HPLC system equipped with a UV detector or a Diode Array Detector (DAD) is required.

-

Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good isomer separation.[4]

-

Mobile Phase: An isocratic mixture of Water and Methanol (50:50, v/v) is typically used. For complex mixtures, a gradient elution may be necessary. A mobile phase of water/methanol/acetonitrile (50/38/12, v/v/v) has also been shown to be effective.[2]

-

Instrument Conditions:

-

Flow Rate: 1.0 - 1.5 mL/min

-

Injection Volume: 10 - 100 µL

-

Column Temperature: 30°C (to ensure reproducible retention times)

-

Detector Wavelength: 254 nm is a common primary wavelength for nitroaromatics.

-

-

Calibration:

-

Prepare a series of calibration standards of 3,5-DNT in acetonitrile or the mobile phase, ranging from approximately 0.1 µg/L to 100 µg/L.

-

Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

-

-

Sample Analysis:

-

Inject the prepared sample extract (from Protocol 1 or 2).

-

Identify the 3,5-DNT peak by comparing its retention time to that of a known standard.

-

Quantify the concentration using the calibration curve.

-

Workflow for HPLC-UV Analysis

Caption: Experimental workflow for the analysis of 3,5-DNT using HPLC-UV.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of 3,5-DNT. The mass spectrometer allows for positive identification based on the mass spectrum of the compound. Negative ion chemical ionization (NCI) can offer higher sensitivity for nitroaromatic compounds.[3] An electron capture detector (ECD) is also a highly sensitive alternative to MS.[3]

Protocol 4: GC-MS Analysis of 3,5-DNT

This protocol is adapted from standard methods for semi-volatile organic compounds.

Methodology:

-

Chromatographic System: A gas chromatograph interfaced with a mass spectrometer.

-

Column: A capillary column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness SPB-1701 or equivalent 5% phenyl-methylpolysiloxane column.[7]

-

Instrument Conditions:

-

Injector: Splitless mode.

-

Injector Temperature: 250°C.[7]

-

Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min.[7]

-

Oven Temperature Program:

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 200°C.[7]

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for 3,5-DNT include m/z 182 (molecular ion), 165, 136, and 89.

-

-

Calibration:

-

Prepare a series of calibration standards in the final extraction solvent (e.g., acetonitrile, toluene) from 1 pg/µL to 1000 pg/µL.[8]

-

Analyze the standards to create a calibration curve based on the area of the primary quantifying ion.

-

-

Sample Analysis:

-

Inject 1 µL of the prepared sample extract.

-

Identify 3,5-DNT by its retention time and the relative abundance of its characteristic ions.

-

Quantify using the established calibration curve.

-

Workflow for GC-MS Analysis

Caption: Experimental workflow for the analysis of 3,5-DNT using GC-MS.

Section 4: Electrochemical Methods

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for detecting nitroaromatic compounds. These methods are based on the electrochemical reduction of the nitro groups on the surface of a modified electrode.

Principle: The detection of DNT is achieved through techniques like cyclic voltammetry (CV) or square wave voltammetry (SWV).[9] The nitro groups (-NO₂) on the 3,5-DNT molecule are electrochemically active and can be reduced at a working electrode. The potential at which this reduction occurs is characteristic of the molecule, and the current generated is proportional to its concentration. The presence of a proton source can greatly enhance the sensitivity of the analysis.[10]

General Protocol Outline:

-

Electrode Preparation: A glassy carbon electrode (GCE) or screen-printed carbon electrode (SPCE) is typically used. The surface is often modified with nanomaterials (e.g., carbon dots, gold nanoparticles) to enhance sensitivity and selectivity.[11]

-

Electrochemical Cell: A three-electrode system is used, consisting of the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Analysis:

-

The prepared sample extract is mixed with a supporting electrolyte (e.g., phosphate (B84403) buffer solution).

-

A potential sweep is applied using a potentiostat.

-

The resulting voltammogram shows reduction peaks corresponding to the nitro groups of 3,5-DNT.

-

Quantification is performed by creating a calibration curve of peak current versus concentration.

-

Logical Diagram for Electrochemical Detection

Caption: Logical relationship diagram for the electrochemical detection of 3,5-DNT.

Section 5: Data Presentation and Comparison

The following table summarizes typical performance metrics for the analytical methods described. Note that values can vary significantly based on the specific instrumentation, matrix, and operating conditions. Data for 3,5-DNT is limited; therefore, values for other DNT isomers are included for comparison.

| Parameter | HPLC-UV | GC-MS | GC-ECD | Electrochemical Sensor |

| Typical Matrix | Water, Soil, Sediment | Water, Soil, Air | Water, Soil, Air | Water |

| Limit of Detection (LOD) | ~0.2 - 10 µg/L[3][4] | ~1 - 50 pg/µL (injected)[8] | ~0.003 - 0.04 µg/L[12] | ~5 - 30 µg/L[9] |